molecular formula C19H28O2 B12716977 Testosterone 4-C-14 CAS No. 633-32-9

Testosterone 4-C-14

Cat. No.: B12716977
CAS No.: 633-32-9
M. Wt: 290.4 g/mol
InChI Key: MUMGGOZAMZWBJJ-WLRIMQDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Testosterone 4-C-14 is a radiolabeled form of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The radiolabeling with carbon-14 allows for the tracking and study of testosterone’s metabolic pathways and interactions within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of testosterone 4-C-14 typically involves the incorporation of carbon-14 into the testosterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of testosterone. One common method involves the use of radiolabeled cholesterol as a starting material, which is then converted into testosterone through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound involves the use of advanced radiolabeling techniques and stringent quality control measures to ensure the purity and specific activity of the compound. The process often includes the use of automated systems for sample preparation and analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to achieve high precision and accuracy .

Chemical Reactions Analysis

Types of Reactions

Testosterone 4-C-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Testosterone 4-C-14 has a wide range of scientific research applications, including:

Mechanism of Action

Testosterone 4-C-14 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The radiolabeling with carbon-14 allows researchers to track the distribution and metabolism of testosterone in the body, providing insights into its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    Testosterone Enanthate: An esterified form of testosterone with a longer half-life.

    Testosterone Cypionate: Another esterified form with similar properties to enanthate.

    Dihydrotestosterone (DHT): A more potent androgen derived from testosterone .

Uniqueness

Testosterone 4-C-14 is unique due to its radiolabeling, which allows for detailed studies of its metabolic fate and interactions within biological systems. This makes it an invaluable tool for research in endocrinology, pharmacology, and related fields .

Properties

CAS No.

633-32-9

Molecular Formula

C19H28O2

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+2

InChI Key

MUMGGOZAMZWBJJ-WLRIMQDWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[14CH]C(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.